Phenyl 1,3,4-thiadiazol-2-ylcarbamate

RNase L activation 2-5A pathway protein synthesis inhibition

Researchers investigating the 2-5A/RNase L pathway need selective probes with validated target engagement and minimal off-target effects. Phenyl 1,3,4-thiadiazol-2-ylcarbamate (CAS 26907-41-5) meets this requirement: • Potent RNase L activation (IC50: 2.30 nM) enables precise pathway interrogation at nanomolar concentrations. • Minimal off-target activity at mu-opioid, M1, and ADAM17 confirmed in selectivity panels. • Low HepG2 cytotoxicity (B-score: -7.61 to -7.53) qualifies it as a reliable negative control for cell viability assays. Supplied with Certificate of Analysis. In stock for immediate global delivery.

Molecular Formula C9H7N3O2S
Molecular Weight 221.24g/mol
CAS No. 26907-41-5
Cat. No. B411148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 1,3,4-thiadiazol-2-ylcarbamate
CAS26907-41-5
Molecular FormulaC9H7N3O2S
Molecular Weight221.24g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=NN=CS2
InChIInChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
InChIKeyNSXBMBIDWCWNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 1,3,4-thiadiazol-2-ylcarbamate Overview


Phenyl 1,3,4-thiadiazol-2-ylcarbamate (CAS 26907-41-5) is a heterocyclic compound belonging to the class of 1,3,4-thiadiazole carbamates. This chemical class is recognized as a 'privileged scaffold' in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties [1]. The compound's structure features a phenyl carbamate moiety linked to a 1,3,4-thiadiazole core, with a molecular weight of 221.24 g/mol [2]. It has been reported as a specific activator of RNase L [3] and has also been profiled in various biochemical and cellular assays for potential off-target interactions . The compound's utility lies in its function as a chemical probe for investigating the 2-5A/RNase L pathway and as a core scaffold for the synthesis of more complex derivatives with enhanced or tuned biological activities.

Phenyl 1,3,4-thiadiazol-2-ylcarbamate Substitution Risks


Procurement of a generic 1,3,4-thiadiazole or phenyl carbamate analog cannot guarantee functional equivalence. The specific substitution pattern of phenyl 1,3,4-thiadiazol-2-ylcarbamate is critical. The 1,3,4-thiadiazole scaffold itself offers favorable metabolic stability and high aromaticity, which can be tuned by specific substituents [1]. However, the activity of this compound class is highly sensitive to even minor structural modifications. For instance, the simple phenyl carbamate moiety in this compound confers a unique biological profile, including potent RNase L activation at nanomolar concentrations [2], which is not a general property of all thiadiazole derivatives. Furthermore, structure-activity relationship (SAR) studies on related thiadiazole carbamates reveal that changes in the carbamate group or the heterocyclic core can lead to dramatic shifts in target engagement and potency, often by orders of magnitude [3]. Therefore, selecting a structurally distinct analog without validation risks using a compound with a completely different, and potentially inactive or non-selective, pharmacological fingerprint.

Phenyl 1,3,4-thiadiazol-2-ylcarbamate Activity & Selectivity Evidence


RNase L Activation as a 2-5A Pathway Probe

Phenyl 1,3,4-thiadiazol-2-ylcarbamate activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract assay measuring inhibition of protein synthesis [1]. This level of potency is a critical differentiator for chemical probe applications targeting the 2-5A/RNase L pathway.

RNase L activation 2-5A pathway protein synthesis inhibition mouse L cell extracts

Lack of Cytotoxicity in HepG2 Cells

In a HepG2 cell-based cytotoxicity assay, phenyl 1,3,4-thiadiazol-2-ylcarbamate showed minimal toxicity. The compound exhibited a B-score of -7.61 to -7.53, indicating a lack of significant cytotoxic effect . This is in contrast to many other heterocyclic compounds which often demonstrate general cytotoxicity in such assays.

HepG2 cytotoxicity cell viability hepatocellular carcinoma

Off-Target Receptor Selectivity Profile

The compound was profiled against a panel of human targets. It showed minimal activity at 9.3 μM on the mu-opioid receptor (MOR-1) and at 3 μM on the muscarinic acetylcholine receptor M1 . Additionally, it demonstrated weak inhibition of ADAM17 at 6.95 μM . This selectivity profile, while not comprehensive, suggests a lower likelihood of engaging these common off-target receptors compared to some other heterocyclic scaffolds known for broad interactions.

selectivity profiling off-target activity opioid receptor ADAM17 muscarinic receptor

Research Applications of Phenyl 1,3,4-thiadiazol-2-ylcarbamate


2-5A/RNase L Pathway Chemical Probe

Given its potent RNase L activation (IC50: 2.30 nM), this compound is ideally suited for use as a chemical probe in cell biology and biochemistry studies focused on the 2-5A system and its downstream effects, including antiviral response and apoptosis [1]. Its use can help dissect the specific role of RNase L in these pathways without relying on broader-spectrum activators.

Cytotoxicity Screening Reference Compound

The established lack of cytotoxicity in HepG2 cells (B-score of -7.61 to -7.53) qualifies phenyl 1,3,4-thiadiazol-2-ylcarbamate as a reliable negative control or reference compound in cell viability assays . It can be used to benchmark other compounds, helping to identify true cytotoxic effects versus general cellular stress responses.

GPCR and Protease Assay Selectivity Control

The documented minimal activity against the mu-opioid receptor, M1 receptor, and ADAM17 makes this compound a useful control for selectivity panels . It can be included as a negative control in high-throughput screening campaigns targeting these receptors or proteases, helping to filter out non-specific binders.

Medicinal Chemistry Scaffold for SAR Studies

As a core 1,3,4-thiadiazole carbamate, this compound serves as a foundational building block for medicinal chemistry. Its specific substitution pattern (phenyl carbamate) provides a unique starting point for synthesizing focused libraries to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, or metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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